

An In-depth Technical Guide to Direct Blue 67 (C.I. 27925)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct blue 67*

Cat. No.: *B1217340*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

Direct Blue 67, identified by the Colour Index Number 27925, is a synthetic disazo dye known for its application in coloring cellulosic fibers, leather, and paper.^[1] As a member of the direct dye class, it is applied from an aqueous solution, often with the addition of an electrolyte, to materials such as cotton and viscose.

The development of direct dyes marked a significant milestone in the history of synthetic colorants. The journey began with the accidental discovery of Mauveine by William Henry Perkin in 1856, which launched the synthetic dye industry. A pivotal moment for direct dyes came in 1884 with the synthesis of Congo Red, the first dye that could color cotton directly without a mordant.^[2] This innovation spurred the development of a wide range of direct dyes, including the disazo dyes, a class to which **Direct Blue 67** belongs.^{[2][3]} While the specific date and discoverer of **Direct Blue 67** are not well-documented in available historical records, its creation is a part of the broader expansion and refinement of disazo dye chemistry that occurred in the early to mid-20th century.

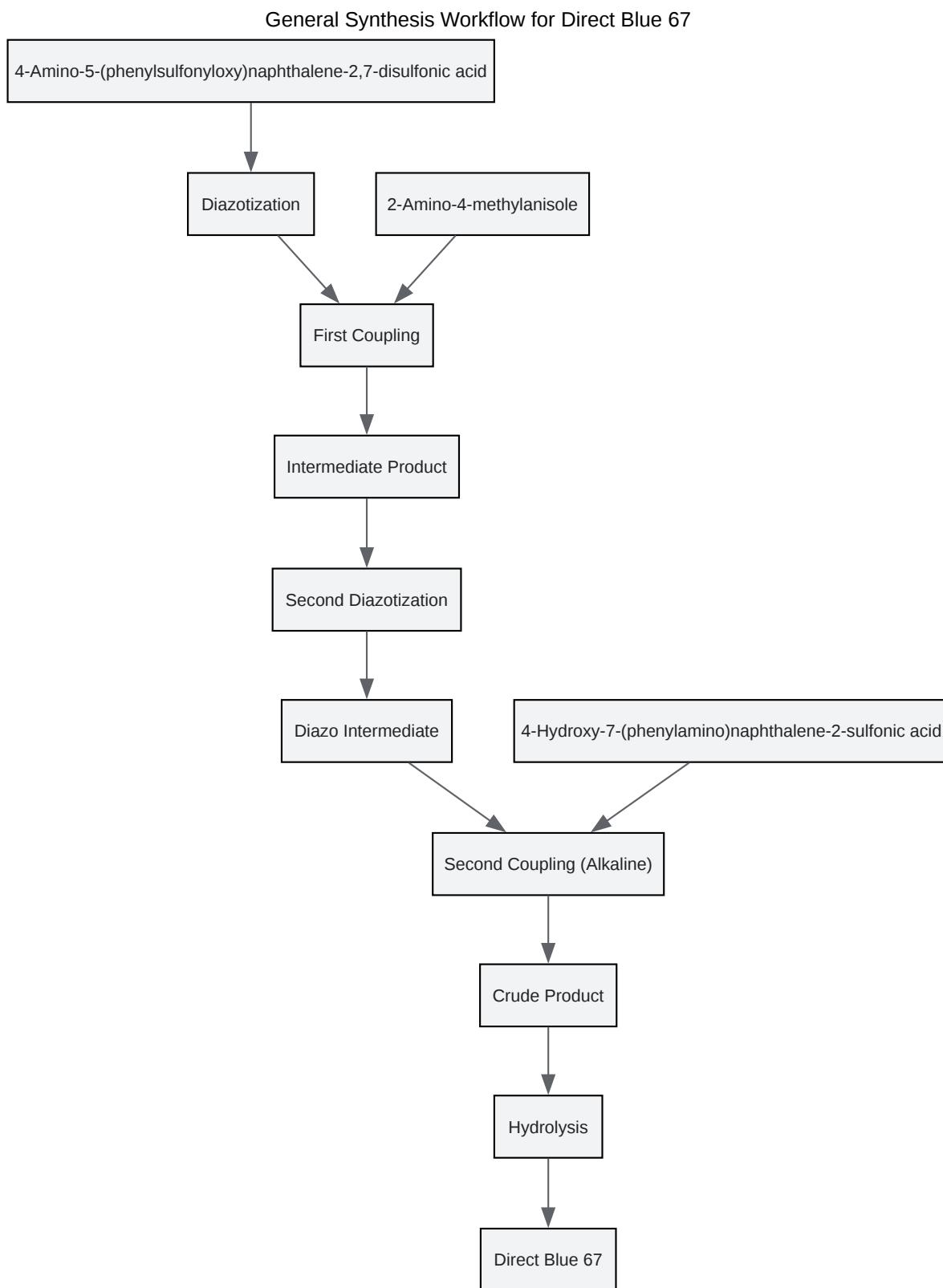
Chemical and Physical Properties

Direct Blue 67 is a complex aromatic compound. Its chemical structure is characterized by two azo groups (-N=N-) that act as chromophores, responsible for its color.

Table 1: Chemical and Physical Properties of **Direct Blue 67**

Property	Value	Reference
IUPAC Name	trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate	
Synonyms	Direct Supra Light Fast Blue 3R, Direct Fast Blue 3RL, ACDI Blue 3R	[4]
CAS Number	3354-97-0	[1][4]
Colour Index (C.I.) No.	27925	[1][4]
Molecular Formula	C ₃₄ H ₂₄ N ₅ Na ₃ O ₁₂ S ₃	[4]
Molecular Weight	859.75 g/mol	[4]
Physical Appearance	Bluish-red to black powder	[1]
Solubility	Soluble in water. Slightly soluble in ethanol. Insoluble in most organic solvents.	

Synthesis


The synthesis of **Direct Blue 67** is a multi-step process involving the diazotization of aromatic amines and subsequent coupling reactions. While a detailed, quantitative experimental protocol is not readily available in the public domain, the general synthetic pathway can be outlined.

General Synthesis Pathway

The manufacturing process for **Direct Blue 67** involves the following key steps:

- First Diazotization and Coupling: 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid is diazotized and then coupled with 2-Amino-4-methylanisole.
- Second Diazotization: The product from the first coupling reaction is then diazotized.
- Second Coupling: The resulting diazonium salt is coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions.
- Hydrolysis: The final step involves the hydrolysis of the phenylsulfonyl group.

An alternative synthesis route starts with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid directly.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Direct Blue 67**.

Quantitative Data

Spectroscopic Properties

Specific data for the maximum absorption wavelength (λ_{max}) and molar extinction coefficient for **Direct Blue 67** are not consistently reported in readily available literature. However, studies on similar direct blue dyes suggest a λ_{max} in the range of 570-600 nm. One study on the degradation of a "Direct Blue" dye reported a λ_{max} of 462 nm, though the specific dye was not identified as **Direct Blue 67**.^[5]

Fastness Properties

The fastness of a dye refers to its resistance to fading or running under various conditions. The ratings are typically given on a scale of 1 to 5 for wash fastness and 1 to 8 for light fastness, with higher numbers indicating better performance.

Table 2: Fastness Properties of **Direct Blue 67**

Property	Rating	Test Standard (Typical)	Reference
Light Fastness	5-6	ISO 105-B02 or AATCC 16.3	[1]
Washing Fastness	2-3	ISO 105-C06 or AATCC 61	[1]
Acid Resistance	4	ISO / AATCC	
Alkali Resistance	4 (ISO), 3 (AATCC)	ISO / AATCC	
Soaping	2	ISO	
Water	2-3 (ISO), 4 (AATCC)	ISO / AATCC	

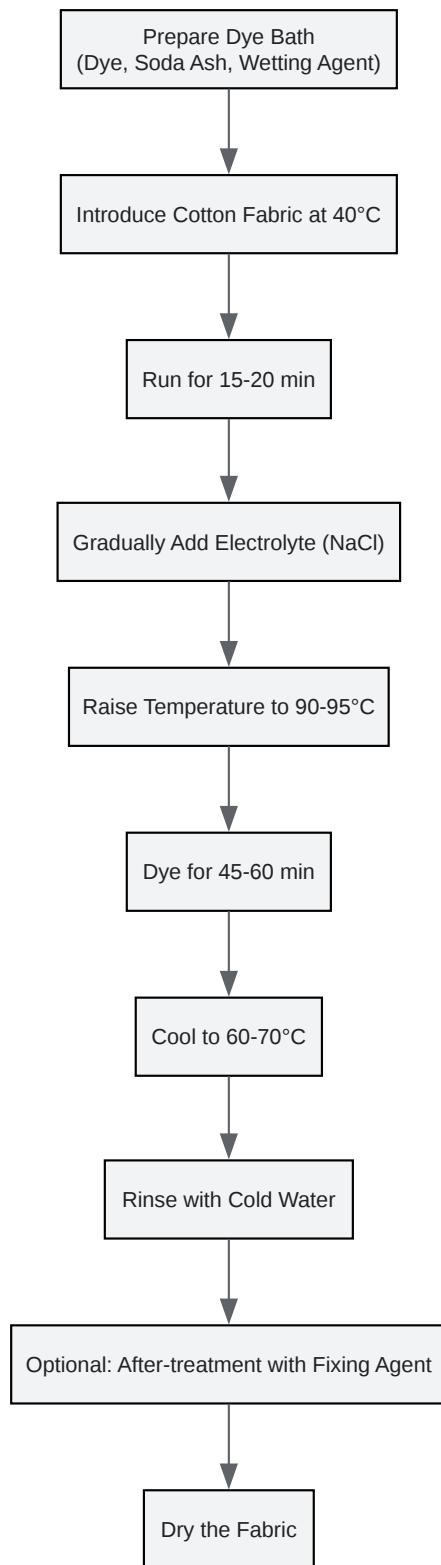
Experimental Protocols

Protocol for Dyeing Cotton with **Direct Blue 67**

This protocol is a general procedure for the exhaust dyeing of cotton fabric with **Direct Blue 67**. The percentages are based on the weight of the fabric (owf).

Materials and Reagents:

- **Direct Blue 67**
- Scoured and bleached cotton fabric
- Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
- Sodium carbonate (Na₂CO₃, soda ash)
- Wetting agent
- Sequestering agent
- Laboratory dyeing machine (e.g., Launder-Ometer)


Procedure:

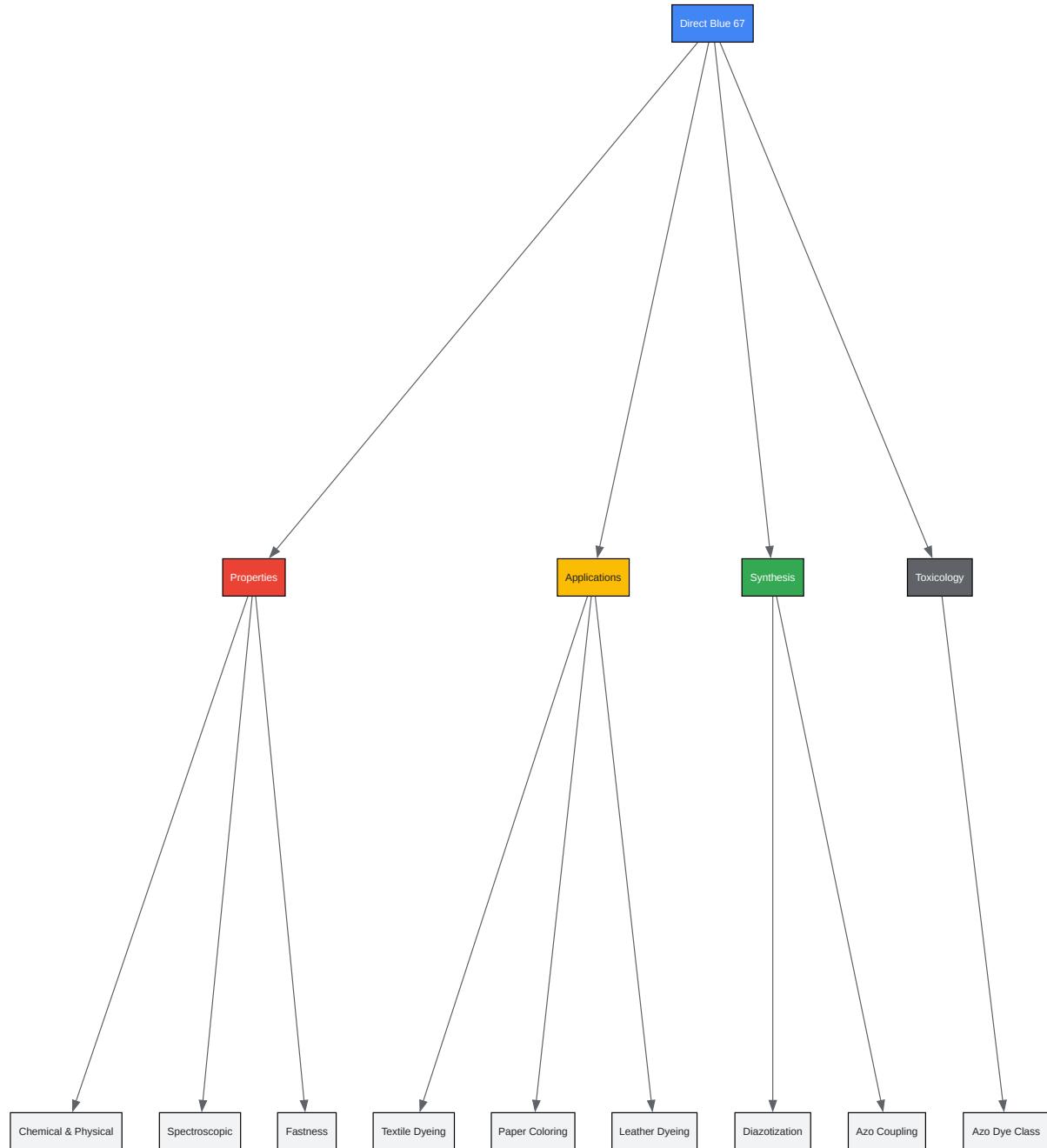
- Dye Bath Preparation:
 - Prepare a stock solution of **Direct Blue 67**.
 - Set the dye bath with the required amount of water (liquor ratio, e.g., 1:20).
 - Add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 1.0 g/L) to the dye bath.
 - Add the required amount of **Direct Blue 67** from the stock solution (e.g., 1% owf).
 - Add sodium carbonate (e.g., 0.5-1.0% owf) to maintain a slightly alkaline pH.[6]
- Dyeing Process:
 - Introduce the pre-wetted cotton fabric into the dye bath at a starting temperature of approximately 40°C.[6][7]
 - Run the dyeing machine for 15-20 minutes to allow for even dye penetration.[6]

- Gradually add the electrolyte (e.g., 10-20% owf of NaCl or Na₂SO₄) in two portions over 15-20 minutes. The electrolyte helps to promote dye exhaustion onto the fiber.
- Raise the temperature of the dye bath to 90-95°C at a rate of 1-2°C per minute.[8]
- Maintain the dyeing at this temperature for 45-60 minutes, ensuring continuous agitation. [6]
- Cool the dye bath to 60-70°C.[8]

- Rinsing and After-treatment:
 - Remove the fabric from the dye bath and rinse thoroughly with cold water to remove unfixed dye.
 - An optional after-treatment with a cationic dye-fixing agent can be performed to improve wash fastness.

Experimental Workflow for Dyeing Cotton with Direct Blue 67

[Click to download full resolution via product page](#)


Caption: Experimental workflow for dyeing cotton with **Direct Blue 67**.

Toxicology and Biomedical Relevance

Direct Blue 67 belongs to the azo dye class. While specific toxicological data for **Direct Blue 67** is limited, the toxicology of azo dyes, particularly those based on benzidine and its derivatives, has been a subject of study. Some azo dyes can be metabolized to aromatic amines, which may have carcinogenic potential.[9][10]

- **Toxicity:** There are no specific in-depth toxicity studies for **Direct Blue 67** readily available. However, for some other direct blue dyes, such as Direct Blue 6, subchronic toxicity studies have been conducted.[11]
- **Biomedical Applications:** Currently, there are no established biomedical applications for **Direct Blue 67**. Its primary use remains in the industrial dyeing of textiles, paper, and leather. Some dyes have found applications in medical diagnostics and therapies, but this has not been the case for **Direct Blue 67**.[12]

Logical Relationships of Direct Blue 67

[Click to download full resolution via product page](#)Caption: Logical relationships of **Direct Blue 67**.

Conclusion

Direct Blue 67 is a well-established disazo dye with significant industrial applications. Its synthesis, while complex, follows the fundamental principles of azo dye chemistry. The performance characteristics, particularly its light and wash fastness, are critical for its utility in the textile and paper industries. While there is a lack of detailed historical and specific quantitative spectroscopic data in the public domain, the existing information provides a solid foundation for its scientific and industrial use. For professionals in drug development, it is important to note the general toxicological concerns associated with some azo dyes, although specific data for **Direct Blue 67** is not extensively documented. Further research into its specific biological interactions and a more detailed elucidation of its synthesis and spectroscopic properties would be of benefit to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. colorantsgroup.com [colorantsgroup.com]
- 2. Disazo dye | Britannica [britannica.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. Direct Blue 67 Dyes - Affordable Price, High Quality Direct Dye for Textile, Leather & Paper Applications [dyestuff.co.in]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 7. textilecoach.net [textilecoach.net]
- 8. scribd.com [scribd.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sdc.org.uk [sdc.org.uk]
- 11. Thirteen-week subchronic toxicity studies of Direct Blue 6, Direct Black 38, and Direct Brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening Assessment - Canada.ca [canada.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to Direct Blue 67 (C.I. 27925)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1217340#discovery-and-history-of-direct-blue-67\]](https://www.benchchem.com/product/b1217340#discovery-and-history-of-direct-blue-67)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com